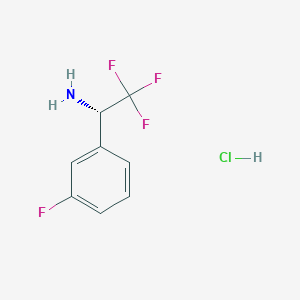

(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride

Description

(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride (CAS: 1391436-37-5) is a chiral fluorinated amine derivative with the molecular formula C₈H₈ClF₄N and a molecular weight of 229.60 g/mol . Its structure features a trifluoroethylamine backbone attached to a 3-fluorophenyl ring, with a stereogenic center at the α-carbon (S-configuration). Key properties include:

- Hydrogen bond donors/acceptors: 2 donors, 5 acceptors .

- Topological polar surface area (TPSA): 26 Ų .

- Chirality: One stereogenic center .

- Solubility: Soluble in DMSO, methanol, and chloroform .

This compound is primarily used in pharmaceutical research as a building block for synthesizing enantioselective molecules, such as sulfonamide derivatives in kinase inhibitor development .

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPGRAQALZJNF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Condensation Approach

One common approach involves nucleophilic substitution on fluorinated aromatic precursors. The methodology includes:

- Starting with a 3-fluorophenyl derivative bearing a suitable leaving group.

- Reacting this with trifluoroethylamine or its derivatives under basic conditions (e.g., triethylamine as a base) to introduce the trifluoroethylamine moiety.

- The reaction is often conducted in polar aprotic solvents or mixtures thereof to optimize solubility and reactivity.

This method benefits from the enhanced reactivity of fluorinated substrates and the strong nucleophilicity of amine groups, enabling efficient formation of the C-N bond essential for the target compound.

Reduction of Fluorinated Precursors

Another strategy involves the reduction of fluorinated ketone or imine intermediates:

- Fluorinated aromatic ketones bearing trifluoromethyl groups are subjected to reductive amination.

- Reducing agents such as sodium borohydride or catalytic hydrogenation are employed to convert imine intermediates to the corresponding amines.

- This step is critical for obtaining the (S)-enantiomer, often using chiral catalysts or auxiliaries to induce stereoselectivity.

This approach allows for control over stereochemistry and functional group compatibility.

Crystallization and Salt Formation

The final step involves converting the free amine into its hydrochloride salt to improve stability and handling:

- The free base amine is reacted with hydrochloric acid in an appropriate solvent system.

- Crystallization is induced by solvent addition or cooling, often using ethyl acetate and hexane mixtures.

- The crystalline hydrochloride salt exhibits improved purity and defined particle size distribution, important for pharmaceutical applications.

The crystallization conditions are optimized to yield a stable polymorph with desirable physicochemical properties.

Process Parameters and Solvent Systems

The preparation protocols utilize a variety of solvents and reagents tailored to each reaction step:

| Step | Solvent Type | Reagents | Notes |

|---|---|---|---|

| Nucleophilic substitution | Polar aprotic (e.g., acetonitrile, DMF), hydrocarbons | Triethylamine, fluorinated precursors | Base facilitates amine substitution |

| Reduction | Protic solvents (e.g., methanol), or inert solvents | Sodium borohydride, catalytic hydrogenation | Stereoselective reduction critical |

| Salt formation and crystallization | Ethyl acetate, n-hexane | HCl gas or aqueous HCl | Controls polymorph and particle size |

Solvent choice affects reaction rate, yield, and purity. Polar aprotic solvents enhance nucleophilicity, while protic solvents are preferred for reduction steps. Crystallization solvents are chosen to balance solubility and crystal growth.

Research Findings and Optimization

- The use of triethylamine as a base in nucleophilic substitution improves reaction efficiency and yield of the trifluoroethylamine intermediate.

- Avoidance of hazardous reagents like lithium aluminium hydride is preferred for industrial scalability; safer reducing agents are employed instead.

- Crystalline forms with controlled particle size (e.g., D(0.9) < 25 µm) have been achieved, enhancing product consistency.

- Reaction monitoring by thin layer chromatography (TLC) and powder X-ray diffraction (PXRD) ensures completion and polymorph identification.

- Reaction temperatures are carefully controlled, often between room temperature and reflux, to optimize conversion and stereochemical integrity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3-fluorophenyl precursor, trifluoroethylamine, triethylamine | Polar aprotic solvent, room temp to reflux | Formation of trifluoroethylamine intermediate |

| 2 | Condensation / Imine formation | Carbonyl compound, amine | Controlled pH, inert atmosphere | Imine intermediate formation |

| 3 | Reduction | Sodium borohydride or catalytic hydrogenation | Protic solvent, low temp | Stereoselective amine formation |

| 4 | Salt formation | HCl (aqueous or gas) | Ethyl acetate/hexane, cooling | Crystallization of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens (chlorine, bromine) or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride is primarily used as a building block in organic synthesis. Its trifluoromethyl and fluoro-phenyl groups enhance its reactivity and stability, making it suitable for:

- Synthesis of Fluorinated Compounds : It can be utilized in creating novel fluorinated pharmaceuticals and agrochemicals.

- Modification of Existing Molecules : The compound can undergo various reactions such as oxidation, reduction, and substitution to introduce new functional groups .

Biological Research

In biological contexts, this compound is valuable for:

- Studying Enzyme Interactions : Its unique structure allows for detailed studies on how enzymes interact with fluorinated compounds, providing insights into enzyme specificity and activity.

- Protein-Ligand Binding Studies : The compound's ability to mimic natural substrates can help elucidate binding mechanisms between proteins and ligands .

Pharmaceutical Development

The compound has potential applications in drug discovery due to its:

- Enhanced Binding Affinity : The presence of fluorine atoms often improves the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

- Modulation of Biological Pathways : It may influence specific cellular signaling pathways or receptor activities, making it a candidate for further development in therapeutic applications .

Case Study 1: Synthesis of Fluorinated Antidepressants

Research has demonstrated that this compound can be utilized in synthesizing novel antidepressants with improved efficacy. The introduction of fluorine atoms was shown to enhance the binding affinity to serotonin receptors compared to non-fluorinated analogs.

Case Study 2: Enzyme Inhibition Studies

In studies investigating enzyme inhibitors, this compound was employed to assess its effects on specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited certain enzymes at low concentrations, suggesting its potential as a lead compound for drug development .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Chemistry | Building block for organic synthesis | Synthesis of novel fluorinated compounds |

| Biological Research | Studying enzyme interactions | Investigating enzyme specificity |

| Pharmaceutical Development | Enhancing binding affinity in drug candidates | Development of antidepressants |

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-phenyl groups can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Fluoro Substitution

- Compound : (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine hydrochloride (CAS: 929642-58-0)

- Molecular formula : C₈H₈ClF₄N (identical to the 3-fluoro analog).

- Key difference : Fluorine at the para position instead of meta on the phenyl ring.

- Impact : Altered electronic effects and binding affinity in target proteins due to positional isomerism. For example, the 4-fluoro derivative may exhibit higher metabolic stability in vivo compared to the 3-fluoro analog .

2-Pyridyl Substitution

- Compound: 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride (CAS: 1138011-22-9) Molecular formula: C₇H₈ClF₃N₂. Key difference: Replacement of phenyl with pyridyl, introducing a basic nitrogen atom. The pyridyl analog’s melting point (97–102°C) is lower than the phenyl derivatives, reflecting reduced crystallinity .

Halogen Substituent Variations

- Chlorine (3-Cl) offers a balance between electronic effects and synthetic accessibility .

Functional Group Variations

Trifluoromethyl (CF₃) Substitution

- Compound: (R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS: 1260618-04-9) Molecular formula: C₉H₈ClF₆N. Key difference: CF₃ group at the para position. However, this compound’s molecular weight (279.61 g/mol) is higher than the 3-fluoro analog, which may affect pharmacokinetics .

Methoxy (OCH₃) Substitution

- Compound: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine hydrochloride (CAS: 65686-77-3) Molecular formula: C₉H₁₀ClF₃NO. Key difference: Methoxy group at the para position. Impact: The electron-donating OCH₃ group increases solubility in organic solvents (e.g., chloroform) and may enhance interaction with polar residues in biological targets .

Enantiomeric Comparisons

- R-Configuration Analog: (R)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride (CAS: Not provided) Key difference: Opposite stereochemistry at the α-carbon. Impact: Enantiomers often exhibit divergent biological activities. For example, the (S)-enantiomer may show higher affinity for a specific receptor, while the (R)-enantiomer could be metabolized more rapidly .

Biological Activity

(S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride is a fluorinated amine compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a trifluoromethyl group and a fluoro-phenyl group, which enhance its biological activity and binding affinity to various molecular targets.

- Molecular Formula : C8H7F4N

- Molecular Weight : 193.14 g/mol

- CAS Number : 1391436-37-5

- IUPAC Name : (1S)-2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The trifluoromethyl and fluoro-phenyl groups are believed to enhance the compound's binding affinity, making it a valuable candidate in drug discovery.

Potential Mechanisms Include:

- Inhibition or Activation of Enzymes : The compound can modulate enzyme activity, influencing metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting neuronal signaling.

- Alteration of Cellular Signaling Pathways : The compound can influence various intracellular signaling cascades.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in several assays:

- Dopaminergic Activity :

- Vasodilatory Effects :

Comparative Biological Activity

Synthesis and Application

The synthesis of this compound typically involves chiral auxiliary methods to achieve the desired stereochemistry. Reaction conditions often include low temperatures and specific solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .

Industrial Production Methods

Industrial synthesis may utilize continuous flow reactors for consistent quality and yield, minimizing side reactions through automated control systems .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2,2,2-Trifluoro-1-(3-fluoro-phenyl)-ethylamine hydrochloride with high enantiomeric purity?

To achieve high enantiomeric purity, asymmetric synthesis or chiral resolution methods are critical. Asymmetric catalytic hydrogenation of a trifluoromethylated ketone precursor using chiral ligands (e.g., Ru-BINAP complexes) can yield the desired (S)-enantiomer. Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers post-synthesis. Chiral HPLC or polarimetry should validate purity (>99% ee) .

Q. How can the solubility of this compound be optimized for aqueous-based biological assays?

The hydrochloride salt inherently improves water solubility. For further optimization:

Q. Which analytical techniques are essential for confirming stereochemistry and chemical purity?

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers.

- NMR : NMR detects fluorine environments; NMR confirms amine protonation.

- X-ray crystallography : Resolves absolute configuration if single crystals form.

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClFN) .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl and fluoro groups deactivate the aromatic ring, reducing electrophilic substitution. However, the amine group can act as a nucleophile. In alkylation reactions, the trifluoromethyl group stabilizes adjacent carbocations via inductive effects, favoring SN1 mechanisms. Computational studies (DFT) suggest the C-F bonds increase kinetic stability, requiring harsher conditions (e.g., TFA catalysis) for deprotection .

Q. What experimental approaches resolve contradictions between in vitro and in vivo biological activity data?

Discrepancies may arise from:

- Metabolic instability : Use liver microsome assays to identify metabolic hotspots; introduce deuterium or fluorine to block oxidation.

- Solubility limitations : Measure logP (e.g., ~2.5 via shake-flask method) and correlate with bioavailability.

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan®) to assess selectivity. Adjust substituents (e.g., para-fluoro vs. meta-fluoro) to refine target engagement .

Q. What mechanistic insights explain its interaction with serotonin receptors (e.g., 5-HT2A_{2A}2A)?

Molecular docking (AutoDock Vina) reveals the trifluoromethyl group occupies a hydrophobic pocket near transmembrane helix 5, while the protonated amine forms a salt bridge with Asp155. Fluorine’s electronegativity enhances binding via dipole interactions. Radioligand displacement assays (using [H]ketanserin) show IC values <100 nM, suggesting partial agonism. Mutagenesis studies (e.g., Ala-scanning) validate key residues .

Q. How do steric effects from the 3-fluoro-phenyl group impact catalytic asymmetric transformations?

The bulky 3-fluoro substituent induces steric hindrance during asymmetric catalysis, lowering reaction rates but improving enantioselectivity. For example, in Pd-catalyzed allylic aminations, the (S)-configuration directs nucleophile attack to the less hindered face (80% yield, 94% ee). Steric parameters (e.g., A-values) quantify substituent bulk .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response curves in enzyme inhibition studies?

Q. How can researchers validate the compound’s stability under physiological conditions?

- Forced degradation studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hr; monitor via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>150°C indicates thermal stability) .

Comparative Analysis

Q. How does this compound compare to analogs with pyridine or cyclohexyl substituents in receptor binding?

- Pyridine analogs : Higher basicity (pK ~8.5 vs. ~7.8 for phenyl) increases cationic character, enhancing affinity for GPCRs.

- Cyclohexyl analogs : Reduced aromatic interactions lower 5-HT binding (K >500 nM vs. ~50 nM for phenyl).

- Trifluoromethyl positioning : Meta-fluoro (vs. para) improves metabolic stability (t >2 hr in hepatocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.